molecular formula C18H26FN5O2 B5323072 N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea

N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea

Cat. No. B5323072
M. Wt: 363.4 g/mol
InChI Key: SACWKABTOHDDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea, commonly known as "Compound X," is a chemical compound that has been studied extensively in scientific research. This compound belongs to the class of urea-based compounds and has shown potential in various applications, including medicinal and agricultural fields.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which results in its antipsychotic effects. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce the symptoms of schizophrenia and other psychotic disorders. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been shown to have potential as a plant growth regulator.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in scientific research is its high potency and specificity for its target receptors. This makes it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one limitation is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are many potential future directions for the study of Compound X. One direction is the development of more potent and selective compounds for use as antipsychotic drugs. Another direction is the study of its potential use in the treatment of other diseases, such as cancer. Additionally, the study of its potential use as a plant growth regulator could have significant implications for agriculture. Overall, the study of Compound X has shown great promise in various fields, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of Compound X involves the reaction of 4-fluorophenylpiperazine with 1-piperidinyl-3-(2-oxoethyl)urea. This reaction is catalyzed by a base and yields the desired compound in good yield. The synthesis of Compound X has been optimized to produce high-quality compounds suitable for scientific research.

Scientific Research Applications

Compound X has been studied extensively in scientific research for its potential applications in various fields. It has shown promising results in medicinal chemistry, particularly as an antipsychotic drug. Compound X has also shown potential in the field of agriculture as a plant growth regulator. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

[2-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN5O2/c19-14-3-5-15(6-4-14)22-8-10-23(11-9-22)16-2-1-7-24(13-16)17(25)12-21-18(20)26/h3-6,16H,1-2,7-13H2,(H3,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACWKABTOHDDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CNC(=O)N)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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